Chlormadinone acetate-d6

Description

Properties

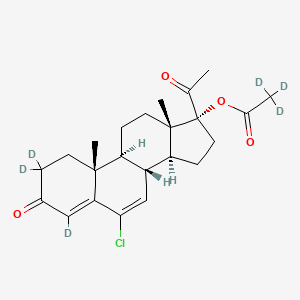

Molecular Formula |

C23H29ClO4 |

|---|---|

Molecular Weight |

411.0 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3,5D2,11D |

InChI Key |

QMBJSIBWORFWQT-QJOXPKARSA-N |

Isomeric SMILES |

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C)OC(=O)C([2H])([2H])[2H])Cl |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Acid/Base-Catalyzed Hydrogen-Deuterium Exchange

This method leverages deuterium oxide (D$$_2$$O) under alkaline or acidic conditions to replace labile hydrogens. A representative protocol involves:

- Reagents : Chlormadinone acetate, D$$_2$$O, NaOH/KOH.

- Conditions : 90–95°C for 1–3 hours, followed by thermal dehydration at 130–150°C.

- Mechanism : Base-catalyzed enolization facilitates H-D exchange at α-positions to carbonyl groups. For chlormadinone acetate-d6, this targets hydrogens adjacent to the 3-keto and 20-acetoxy groups.

- Optimization : Multiple cycles of D$$_2$$O addition (2–5 repetitions) achieve >99% deuteration. Post-reaction purification via recrystallization at 16–18°C yields 85–98% purity.

Table 1: H-D Exchange Conditions and Outcomes

| Parameter | Details |

|---|---|

| Catalyst | NaOH/KOH (0.5–1.5% w/w) |

| Temperature | 90–95°C (exchange); 130–150°C (dehydration) |

| Cycles | 2–5 |

| Yield (Crude) | 98.2–98.6% |

| Final Purity | ≥99.8% (after recrystallization) |

Metal-Catalyzed Deuterium Gas Exchange

Transition metals like palladium (Pd) or platinum (Pt) catalyze direct H-D exchange using deuterium gas (D$$_2$$). Key steps include:

- Catalysts : 5–10% Pd/C or PtO$$_2$$.

- Conditions : 25–50°C under D$$_2$$ atmosphere (1–3 bar).

- Scope : Targets aromatic and aliphatic C-H bonds, achieving selective deuteration at steroidal positions resistant to base-catalyzed exchange.

- Challenges : Over-deuteration and catalyst poisoning by sulfur-containing moieties necessitate careful monitoring.

Table 2: Metal-Catalyzed Deuterium Incorporation

| Parameter | Details |

|---|---|

| Catalyst Loading | 5–10% Pd/C |

| Pressure | 1–3 bar D$$_2$$ |

| Duration | 12–24 hours |

| Deuterium Incorporation | 90–95% (site-specific) |

Synthetic Derivatization with Deuterated Reagents

Deuterated acetyl chloride (CD$$_3$$COCl) introduces deuterium during late-stage functionalization:

- Procedure : Chlormadinone is acetylated with CD$$_3$$COCl in pyridine/dichloromethane.

- Advantages : Avoids isotopic dilution; achieves >99% D$$_6$$ purity in a single step.

- Limitations : High cost of deuterated reagents limits scalability.

Analytical Validation and Quality Control

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms deuterium content and positional integrity. For this compound, the molecular ion [M+H]$$^+$$ appears at m/z 411.0, with a 6 Da shift from the non-deuterated analog. Isotopic purity ≥99.8% is achievable via recrystallization.

Nuclear Magnetic Resonance (NMR)

$$^2$$H-NMR and $$^13$$C-NMR verify deuterium placement. Key signals include:

- C-21 Acetate : δ$$^2$$H 2.07 ppm (s, CD$$_3$$COO).

- C-6 Chlorine : No isotopic splitting, confirming intact C-Cl bond.

Industrial-Scale Production Challenges

Scaling deuterated syntheses requires addressing:

- Cost Efficiency : D$$2$$O and CD$$3$$COCl are expensive; recycling catalysts and solvents mitigates costs.

- Regulatory Compliance : Adherence to Good Manufacturing Practice (GMP) ensures batch consistency.

- Purification : Large-scale recrystallization demands precise temperature control (16–18°C) to prevent isotopic scrambling.

Chemical Reactions Analysis

Hydrolysis Reactions

CMA-d6 undergoes hydrolysis under aqueous conditions, primarily targeting its ester and ketone groups:

-

Deacetylation : The C17α acetate group hydrolyzes to form chlormadinone-d6, releasing acetic acid-d3 (observed in isotopic studies).

-

Ketone reduction : The C3 ketone group can be reduced to a hydroxyl group in acidic/basic media, forming 3α-OH-CMA-d6 and 3β-OH-CMA-d6 .

Conditions :

| Reaction Type | pH Range | Temperature | Catalysts |

|---|---|---|---|

| Deacetylation | 2–10 | 25–50°C | Lipases |

| Ketone reduction | 7–9 | 37°C | NADPH-dependent enzymes |

Oxidation Reactions

CMA-d6 participates in oxidation reactions at multiple sites:

-

C6-C7 double bond : Epoxidation forms a 6,7-epoxide intermediate.

-

Hydroxylation : Introduces hydroxyl groups at C2α, C3α, and C15β positions .

Key Observations :

-

Epoxidation is reversible under acidic conditions.

-

Hydroxylation rates differ between deuterated and non-deuterated forms due to kinetic isotope effects .

Deuteration-Specific Reactions

The isotopic labeling in CMA-d6 influences reaction pathways:

-

Isotope exchange : Deuterium at C21 and C22 positions undergoes partial exchange with protium in protic solvents (e.g., D2O).

-

Metabolic stability : Deuteration reduces first-pass metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-deuterated CMA .

Conjugation Reactions

CMA-d6 undergoes phase II metabolism:

-

Glucuronidation : Primarily at the C3 hydroxyl group (post-reduction) .

-

Sulfation : Occurs at C21 hydroxyl groups, forming water-soluble metabolites .

Metabolite Distribution :

| Metabolite | Urinary Excretion | Fecal Excretion |

|---|---|---|

| 3α-OH-CMA-d6-gluc | 33–45% | 10–15% |

| CMA-d6-sulfate | 12–18% | 8–12% |

Analytical Characterization

Reaction products are analyzed using:

-

LC-MS/MS : Quantifies metabolites with high sensitivity (LLOQ: 0.16–100 ng/ml) .

-

NMR spectroscopy : Confirms deuteration efficiency (>98% isotopic purity) .

LC Retention Data :

| Compound | Retention Time (min) | CVtR (%) |

|---|---|---|

| CMA-d6 | 7.23 | 0.11 |

| 3α-OH-CMA-d6 | 6.85 | 0.13 |

| CMA-d6-sulfate | 5.53 | 0.16 |

Stability Under Stress Conditions

Scientific Research Applications

Hormonal Therapy and Contraception

Chlormadinone acetate is primarily utilized in hormonal therapies and as an oral contraceptive. The progestogenic properties of chlormadinone acetate-d6 allow it to effectively regulate menstrual cycles and manage conditions such as endometriosis and dysmenorrhea.

- Combination Therapy : Chlormadinone acetate is often combined with ethinyl estradiol to enhance contraceptive efficacy. Studies have shown that this combination leads to high tolerability and adherence due to a favorable side effect profile .

- Mechanism of Action : It exerts anti-gonadotropic effects by providing negative feedback on gonadotropin secretion, which is crucial for ovulation control .

Odontogenic Differentiation

Recent studies have investigated the effects of this compound on odontogenic differentiation in human dental pulp cells (hDPCs).

- Cell Viability and Differentiation : Research indicated that this compound does not significantly affect cell viability but enhances the expression of odontogenic marker genes such as alkaline phosphatase (ALP) and osteocalcin (OCN). This suggests its potential role in promoting dental tissue regeneration .

- Signaling Pathways : The compound was found to activate the extracellular signal-regulated kinase (ERK) pathway, which is essential for cellular differentiation processes .

Pharmacokinetic Studies

The deuterated form of chlormadinone acetate has been studied for its altered pharmacokinetics compared to its non-deuterated counterpart.

- Deuterium Substitution : Incorporating deuterium can affect the metabolic stability and bioavailability of drugs. Studies suggest that deuteration may lead to prolonged half-lives and improved therapeutic profiles, making this compound a candidate for further pharmacological investigations .

Safety and Efficacy

The safety profile of this compound has been a subject of scrutiny, particularly concerning its long-term use.

- Meningioma Risk : Regulatory bodies have highlighted concerns regarding the potential risk of meningioma associated with medications containing chlormadinone. New measures are being recommended to minimize this risk .

- Clinical Tolerability : Despite safety concerns, clinical studies have demonstrated that chlormadinone acetate maintains good tolerability over extended periods, making it a viable option for patients requiring long-term hormonal therapy .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

Chlormadinone acetate-d6 exerts its effects by binding to progesterone and androgen receptors. As a progestin, it mimics the action of natural progesterone, regulating the menstrual cycle and maintaining pregnancy. As an antiandrogen, it inhibits the action of androgens by blocking their receptors, which is useful in treating conditions like acne and hirsutism. The molecular targets and pathways involved include the progesterone receptor and androgen receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

CMA belongs to the 17α-hydroxyprogesterone derivative class of progestins. Key comparators include cyproterone acetate (CPA), drospirenone, dienogest, nomegestrol acetate, and medrogestone. Below is a detailed analysis:

Antiandrogenic Potency and Receptor Binding

- Antiandrogenic Activity: CPA is the most potent antiandrogen, while CMA and dienogest exhibit moderate activity. Drospirenone and nomegestrol acetate are weaker .

- Receptor Specificity: CMA binds weakly to GR, unlike CPA, which shows stronger GR affinity. Drospirenone uniquely exhibits antimineralocorticoid effects .

- Clinical Use : CMA is distinct in its application for prostate cancer and ART, whereas CPA is preferred for severe hyperandrogenism.

Efficacy in Contraception and Hormonal Therapy

- Contraceptive Efficacy : CMA-containing COCs (e.g., 0.03 mg ethinylestradiol/2 mg CMA) demonstrate equivalent efficacy to other COCs, with pregnancy rates of 0.5–1.0 per 100 woman-years .

- Luteal Support in ART : CMA (6 mg/day) achieves pregnancy rates comparable to vaginal progesterone (31.6% vs. 31.2%) despite older patient age and fewer embryos transferred .

Unique Pharmacodynamic Properties

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.